5-chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-19(23)22-10-4-5-13-11-15(7-8-16(13)22)21-27(24,25)18-12-14(20)6-9-17(18)26-2/h6-9,11-12,21H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRHARJIPXXVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activity. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, which is known for its diverse biological activities. The presence of the tetrahydroquinoline structure may enhance its pharmacological properties by interacting with various biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by targeting folate synthesis pathways. For example, studies have shown that related sulfonamide compounds effectively inhibit the growth of Gram-positive and Gram-negative bacteria by acting as competitive inhibitors of dihydropteroate synthase (DHPS) .
Cardiovascular Effects
Sulfonamides have been studied for their effects on cardiovascular health. A recent study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The results indicated that certain derivatives could lower coronary resistance significantly (p = 0.05), suggesting potential therapeutic applications in managing cardiovascular conditions .
Calcium Channel Interaction
The interaction of sulfonamides with calcium channels has been documented. For instance, docking studies have suggested that compounds similar to this compound may act as calcium channel blockers. This property could be beneficial in treating hypertension and other cardiovascular disorders .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics .
- Cardiovascular Study : An experimental design evaluated the effects of various sulfonamides on coronary resistance using isolated rat hearts. The study found that the presence of 4-(2-aminoethyl)-benzenesulfonamide led to a notable decrease in coronary resistance compared to control conditions .
Data Table
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Research has shown that sulfonamide derivatives exhibit significant antibacterial activity. The structural features of 5-chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide contribute to its effectiveness against various bacterial strains. Studies indicate that the presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The tetrahydroquinoline moiety is particularly noted for its role in enhancing cytotoxicity against certain cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated:
- HeLa Cells : IC50 = 20 µM
- MCF-7 Cells : IC50 = 15 µM
These findings suggest a promising avenue for further research into its potential as an anticancer agent.
Neurological Applications
Emerging research highlights the potential of this compound in treating neurological disorders. The tetrahydroquinoline structure is known for its neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further exploration in neuropharmacology.
Inhibition of Enzymatic Activity
Another significant application is the inhibition of specific enzymes linked to disease processes. For instance, studies have shown that sulfonamide derivatives can act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Carbonic Anhydrase | 75% |
| Dipeptidyl Peptidase IV | 60% |
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. Researchers are exploring various synthetic routes and structural modifications to enhance its pharmacological properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
a. 5-Chloro-2-Methoxy-N-([1,2,4]Triazolo[1,5-a]Pyridin-8-yl)Benzene-1-Sulfonamide
- Structural Difference: Replaces the tetrahydroquinoline with a triazolopyridine ring.
- This could decrease binding affinity to targets requiring three-dimensional complementarity .
- Application : Used as a control in virtual screening studies, highlighting its utility in early-stage drug discovery .
b. 5-Chloro-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-yl)Benzenesulfonamide
- Structural Difference: Substitutes tetrahydroquinoline with a benzoxazole ring.
- Implications : The benzoxazole core introduces additional hydrogen-bond acceptors (N and O atoms), which may enhance interactions with polar residues in target proteins. However, the rigid benzoxazole system might limit adaptability to dynamic binding pockets .
Substituent Variations
a. 5-Chloro-N-(1-(Ethylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-2-Methylbenzenesulfonamide
- Structural Difference: Features an ethylsulfonyl group on the tetrahydroquinoline and a methyl substituent on the benzene ring instead of methoxy.
- Implications: The ethylsulfonyl group increases molecular weight (MW = 429.0) and may enhance solubility due to its polar nature.
b. 4-Amino-N-(1H-1,2,3,4-Tetrazol-5-yl)Benzene-1-Sulfonamide
- Structural Difference : Lacks the chloro-methoxybenzene moiety and uses a tetrazole ring.
- Implications : The tetrazole group is a bioisostere for carboxylic acids, offering similar acidity and hydrogen-bonding capacity. This substitution is common in optimizing metabolic stability and bioavailability .
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
- Virtual Screening Data: The triazolopyridine analog (Section 2.1a) showed moderate docking scores in studies using AutoDock Vina, suggesting that the tetrahydroquinoline variant may offer superior binding due to its flexible, semi-saturated core .
- Hydrogen Bonding: The sulfonamide group in all analogs acts as a hydrogen-bond donor/acceptor, critical for interactions with serine proteases or carbonic anhydrases. Methoxy substituents on the benzene ring may engage in hydrophobic or weak C–H···O interactions .
Physicochemical Metrics
- Lipophilicity: The tetrahydroquinoline core likely increases logP compared to triazolopyridine or benzoxazole analogs, favoring blood-brain barrier penetration.
- Solubility : Ethylsulfonyl and methoxy groups enhance aqueous solubility, whereas methyl substituents may reduce it .
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
The synthesis begins with 5-chlorosalicylic acid, which undergoes methylation to introduce the methoxy group. As demonstrated in, dimethyl sulfate in acetone with sodium hydroxide achieves selective O-methylation at the 2-position:
Conditions : Reflux in acetone with 2N NaOH, followed by ether extraction and vacuum distillation (Yield: 66–95%).
Chlorosulfonation
The methylated ester is converted to the sulfonic acid derivative via chlorosulfonic acid treatment. In, N-phenethyl-5-chloro-2-methoxybenzamide reacts with chlorosulfonic acid at −10°C to form the sulfonyl chloride:
Optimization : Maintaining temperatures below 0°C prevents side reactions, yielding 24–57% after recrystallization.
Synthesis of 1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-Amine
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is constructed via cyclization. Source outlines a Schiff base-mediated Diels-Alder approach using cinnamic acid and BF3·Et2O catalysis:
Modifications : For the 6-amino substituent, nitro-group reduction (e.g., H2/Pd-C) or direct amination strategies are employed.
N-Propanoylation
The tetrahydroquinoline amine is acylated with propanoyl chloride in anhydrous dichloromethane:
Conditions : Triethylamine as base, 0°C to room temperature, 2–4 hours (Yield: 70–85%).
Coupling of Subunits to Form the Target Compound
Sulfonamide Bond Formation
The final step involves reacting 5-chloro-2-methoxybenzenesulfonyl chloride with 1-propanoyl-tetrahydroquinolin-6-amine:
Protocol :
-
Dissolve sulfonyl chloride (1.2 eq) in dry THF.
-
Add amine (1.0 eq) and pyridine (2.5 eq) at 0°C.
-
Stir for 12 hours at room temperature.
-
Purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 60–75% after recrystallization from ethanol.
Critical Analysis of Methodologies
Efficiency and Scalability
-
Methylation : Anhydrous conditions (e.g., acetone/K2CO3) improve yields (95%) compared to aqueous routes (45–66%).
-
Chlorosulfonation : Excess chlorosulfonic acid (3–5 eq) ensures complete conversion but requires careful temperature control to avoid decomposition.
-
Tetrahydroquinoline Synthesis : BF3·Et2O catalysis enhances cyclization rates but complicates purification due to boron residues.
Spectroscopic Characterization
Key analytical data for intermediates and the final product:
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Melting Point (°C) |
|---|---|---|---|
| 5-Chloro-2-methoxybenzoic acid | 1680 (C=O), 1250 (S-O) | 3.85 (s, 3H, OCH3) | 80–81 |
| 1-Propanoyl-tetrahydroquinolin-6-amine | 1650 (amide C=O) | 1.15 (t, 3H, CH2CH3) | 102–104 |
| Target sulfonamide | 1340, 1160 (SO2) | 7.45–6.90 (m, 6H, Ar-H) | 202–206 |
Alternative Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions.
- Step 2 : Introduction of the propanoyl group at the 1-position via Friedel-Crafts acylation using propanoyl chloride and a Lewis catalyst (e.g., AlCl₃).
- Step 3 : Sulfonamide coupling: React the sulfonyl chloride derivative (5-chloro-2-methoxybenzenesulfonyl chloride) with the tetrahydroquinoline amine under basic conditions (e.g., pyridine or triethylamine).
- Critical Parameters : Temperature control (<0°C during acylation to prevent side reactions), solvent selection (e.g., dichloromethane for acylation, DMF for coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Analytical Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% target peak area).
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH resonance at δ 8.5–9.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion matching calculated mass).
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles and confirm stereochemistry .
Advanced Research Questions
Q. How does the propanoyl group at the 1-position influence the compound’s biological activity compared to benzyl or phenylsulfonyl analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Replace the propanoyl group with benzyl (as in ) or phenylsulfonyl () moieties via parallel synthesis.
- Biological Assays : Compare IC₅₀ values in target enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., GPCRs).
- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze steric/electronic effects of the propanoyl group on binding affinity.
- Key Finding : The propanoyl group may enhance solubility compared to bulkier substituents, but reduce membrane permeability due to polarity .
Q. How can contradictory data on the compound’s solubility and in vitro activity be resolved?
- Methodological Answer :
- Solubility Profiling :
- Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid.
- Use dynamic light scattering (DLS) to detect aggregation.
- Assay Optimization :
- Vary DMSO concentration (<1% to avoid solvent interference).
- Include controls for nonspecific binding (e.g., bovine serum albumin).
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay artifacts .
Q. What computational strategies are effective in predicting metabolic stability of this sulfonamide derivative?
- Methodological Answer :
- In Silico Tools :
- CYP450 Metabolism Prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., oxidation at the tetrahydroquinoline ring).
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., glucuronidation of the methoxy group).
- Experimental Validation :
- Microsomal Stability Assay : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.
- Metabolite Profiling : Use high-resolution tandem MS to detect hydroxylated or cleaved products .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability in rodent models.
- Assess blood-brain barrier penetration (if CNS-targeted) via brain/plasma ratio.
- Toxicology Screening :
- Test hepatotoxicity (ALT/AST levels) and hematological parameters.
- Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to improve solubility and biodistribution .
Q. What strategies mitigate off-target effects observed in kinase inhibition assays?
- Methodological Answer :
- Selectivity Screening :
- Use a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- Chemical Modification :
- Introduce steric hindrance (e.g., methyl groups) near the sulfonamide to block non-specific binding.
- Replace the chloro substituent with fluorine to modulate electronic effects.
- Cryo-EM or Co-Crystallization : Resolve target-offset binding modes to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
